Molecular Architecture and Synthetic Profiling of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery
Molecular Architecture and Synthetic Profiling of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS: 1083090-91-8)
Executive Summary & Physicochemical Profiling
In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The compound 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- , commonly referred to as 4-(trifluoromethoxy)indan-1-one , represents a highly privileged bicyclic building block.
The inclusion of the trifluoromethoxy (-OCF₃) group at the C4 position of the indanone core is not merely structural; it is a calculated pharmacokinetic enhancement. Often classified as a "pseudo-halogen," the -OCF₃ group provides a unique combination of strong electron-withdrawing properties (via inductive effects) and electron-donating capabilities (via mesomeric effects) [1]. More importantly, it imparts exceptional lipophilicity (Hansch π value of +1.04) and resists the oxidative O-demethylation typically mediated by cytochrome P450 enzymes, thereby drastically improving the metabolic stability of the resulting drug candidates [1].
Quantitative Physicochemical Data
To facilitate rapid assessment for lead optimization, the quantitative structural parameters of 4-(trifluoromethoxy)indan-1-one are summarized below.
| Parameter | Value | Pharmacological Implication |
| CAS Registry Number | 1083090-91-8 | Unique identifier for procurement and literature tracking [3]. |
| Molecular Formula | C₁₀H₇F₃O₂ | Defines the atomic composition and exact mass. |
| Molecular Weight | 216.16 g/mol | Low MW allows for downstream derivatization without exceeding Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Facilitates targeted interactions within receptor binding pockets. |
| Topological Polar Surface Area | 26.30 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų). |
| Rotatable Bonds | 1 | High structural rigidity, reducing entropic penalty upon target binding. |
Synthetic Methodology & Regiochemical Causality
The synthesis of 4-(trifluoromethoxy)indan-1-one requires a highly controlled intramolecular Friedel-Crafts acylation. As a Senior Application Scientist, I emphasize that the choice of reagents and precursors cannot be arbitrary; they must be dictated by the chemical sensitivities of the -OCF₃ group.
The Causality of Experimental Design
Regiochemical Control: We specifically utilize 3-(2-(trifluoromethoxy)phenyl)propanoic acid as the precursor. The causality here is steric: the -OCF₃ group occupies the ortho position (C2) relative to the propanoic acid chain. During cyclization, this steric block forces the electrophilic acylium ion to attack exclusively at the unsubstituted ortho position (C6). This guarantees 100% regioselectivity, yielding the pure 4-substituted indanone rather than an intractable mixture of isomers.
Reagent Selection: Traditional Friedel-Crafts acylations rely on harsh Lewis acids like AlCl₃. However, Lewis acids can coordinate with the ether oxygen and mediate the cleavage of the sensitive -OCF₃ linkage. To circumvent this, field-proven methodologies dictate the use of Eaton's Reagent (7.5 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent provides a highly acidic, dehydrating environment that generates the acylium ion at milder temperatures (70°C) without risking defluorination or ether cleavage [2].
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system , incorporating an in-process analytical checkpoint to ensure reaction success before proceeding to the workup phase.
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Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with 3-(2-(trifluoromethoxy)phenyl)propanoic acid (10.0 mmol).
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Activation: Slowly add Eaton's Reagent (15.0 mL) at room temperature under continuous magnetic stirring. The solution will become homogenous.
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Cyclization: Heat the reaction mixture to 70°C for 4 hours.
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In-Process Validation (Self-Validation Step): Withdraw a 50 μ L aliquot, quench in ice water, extract with ethyl acetate, and analyze via ATR-FTIR.
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Validation Criteria: The reaction is deemed complete when the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) completely disappears, and the carbonyl C=O stretch shifts from ~1730 cm⁻¹ (aliphatic acid) to ~1710 cm⁻¹ (conjugated α,β -unsaturated ketone of the indanone ring).
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Quench & Workup: Once validated, cool the mixture to 0°C and pour it dropwise over vigorously stirred crushed ice (100 g).
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Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (until pH 7 is reached) and brine.
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Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the pure product.
Synthetic workflow for 4-(trifluoromethoxy)indan-1-one via intramolecular Friedel-Crafts acylation.
Target Engagement: Application in TRPV1 Antagonism
The 4-(trifluoromethoxy)indan-1-one scaffold is highly prized in the development of neuroactive therapeutics, specifically as a core building block for Vanilloid Receptor 1 (VR1/TRPV1) antagonists [4].
TRPV1 is a non-selective ligand-gated cation channel localized on sensory afferents. It acts as a polymodal detector for noxious stimuli, including extreme heat (>43°C), acidic conditions (protons), and capsaicin. Overactivation of TRPV1 leads to calcium/sodium influx, triggering action potentials that transmit chronic pain signals or cause bladder overactivity [4].
When 4-(trifluoromethoxy)indan-1-one is derivatized into a mature drug candidate, the indanone core provides the necessary rigid geometry to orient the molecule within the receptor. Concurrently, the highly lipophilic -OCF₃ group at the 4-position buries itself into the deep hydrophobic pocket of the TRPV1 ligand-binding domain. This precise steric and electronic fit competitively blocks the channel from opening in response to noxious stimuli, effectively halting the pain transmission cascade [4].
Mechanism of action for indanone-derived TRPV1 antagonists in blocking pain transmission pathways.
Analytical Characterization Protocol
To ensure absolute scientific integrity, the final isolated compound must be subjected to rigorous orthogonal characterization.
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¹H NMR (400 MHz, CDCl₃): Look for the characteristic aliphatic multiplets of the cyclopentanone ring. The C2 protons (adjacent to the carbonyl) will appear as a distinct multiplet around 2.70 ppm, while the C3 protons will appear near 3.10 ppm. The aromatic region will display three distinct protons, confirming the 1,2,3-trisubstituted pattern of the benzene ring.
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¹⁹F NMR (376 MHz, CDCl₃): This is the most critical validation step. A sharp, distinct singlet must appear around -57.5 ppm to -58.0 ppm, unequivocally confirming the intact presence of the trifluoromethoxy group and proving that Eaton's reagent successfully prevented defluorination.
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LC-MS (ESI+): The mass spectrum must yield a primary molecular ion peak [M+H]+ at m/z 217.1, corroborating the exact molecular weight of 216.16 g/mol .
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. URL:[Link]
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Wang, X., et al. (2012). An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives. Beilstein Journal of Organic Chemistry, 8, 1844–1850. URL:[Link]
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Chemdict Chemical Database. (2025). 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS: 1083090-91-8). Chemdict. URL: [Link]
- Bakthavatchalam, R., et al. (2011). Compounds and methods for treating pain and other conditions (U.S. Patent No. 8,026,256 B2). U.S. Patent and Trademark Office.
